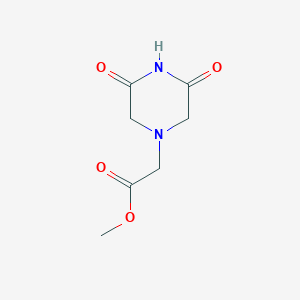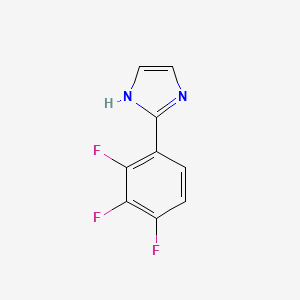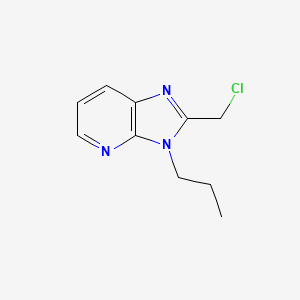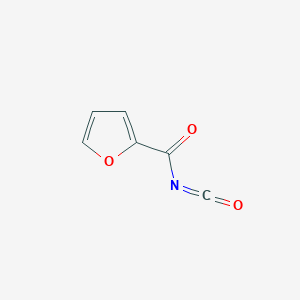
2-Furancarbonylisocyanate
Vue d'ensemble
Description
2-Furancarbonylisocyanate is an organic compound characterized by the presence of a furan ring and an isocyanate group. This compound is known for its reactivity and versatility in various chemical processes. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Méthodes De Préparation
2-Furancarbonylisocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-furoyl chloride with potassium cyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Furancarbonylisocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 2-furancarboxamide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Furancarbonylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is employed in the production of polymers and agrochemicals, contributing to the development of new materials and crop protection products.
Mécanisme D'action
The mechanism of action of 2-Furancarbonylisocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic sites on molecules such as amines and alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
2-Furancarbonylisocyanate can be compared with other similar compounds such as 2-furoyl chloride and 2-furancarboxamide. While all these compounds contain the furan ring, their reactivity and applications differ:
2-Furoyl chloride: Primarily used as an acylating agent in organic synthesis.
2-Furancarboxamide: Known for its use in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and versatility in various chemical processes.
Propriétés
IUPAC Name |
furan-2-carbonyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMZKDAXYSETFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454897 | |
| Record name | 2-Furancarbonylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4340-42-5 | |
| Record name | 2-Furancarbonylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
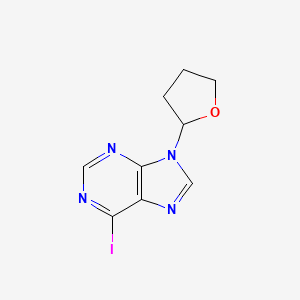

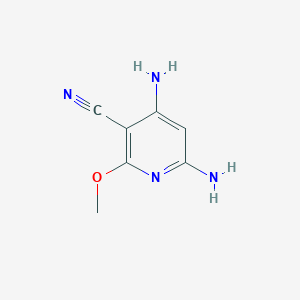
![3-Bromo-7-methylimidazo[1,2-C]pyrimidine](/img/structure/B3352142.png)
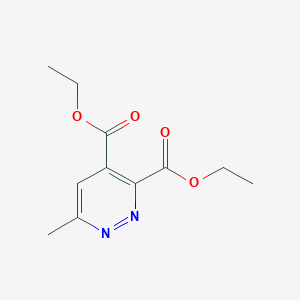

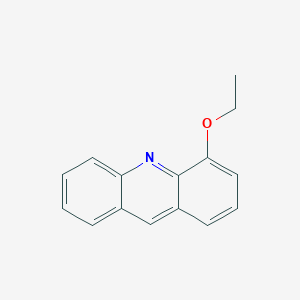
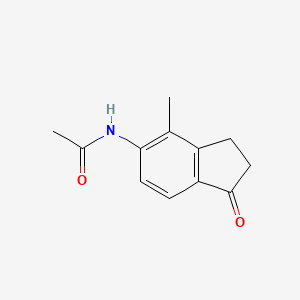
![3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3352168.png)


